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Compound of Interest

Compound Name:
4-(Isopropoxycarbonyl)-2-

nitrophenylboronic acid

Cat. No.: B1441877 Get Quote

An In-Depth Technical Guide to the Characterization of 4-(Isopropoxycarbonyl)-2-
nitrophenylboronic acid

Introduction: A Strategic Building Block for Modern
Synthesis
In the landscape of drug discovery and materials science, the strategic construction of complex

molecular architectures is paramount. Arylboronic acids are indispensable reagents, serving as

key partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

reaction.[1] This guide focuses on 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid, a

multifunctional building block whose utility is enhanced by the specific arrangement of its

substituents.

The presence of an ortho-nitro group and a para-isopropoxycarbonyl group creates a unique

electronic and steric profile. The electron-withdrawing nature of these groups influences the

reactivity of the boronic acid, while the steric bulk of the ortho-nitro group presents specific

challenges and opportunities in reaction design.[2][3] Understanding the detailed

characterization of this compound is therefore essential for its effective and reliable application

in complex synthetic pathways.

This document provides a comprehensive technical overview, from synthesis and purification to

in-depth spectroscopic analysis and reactivity profiling. It is designed for researchers, chemists,
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and drug development professionals who require a robust understanding of this versatile

reagent to accelerate their research and development programs.

Molecular and Physicochemical Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its successful

application. The key identifiers and physicochemical characteristics of 4-
(Isopropoxycarbonyl)-2-nitrophenylboronic acid are summarized below.

Diagram 1: Molecular Structure

Caption: Molecular structure of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid.

Table 1: Physicochemical Properties

Property Value Reference

IUPAC Name

(2-nitro-4-propan-2-
yloxycarbonylphenyl)boro
nic acid

[4]

CAS Number 1150114-61-6 [4][5]

Molecular Formula C₁₀H₁₂BNO₆ [4][6]

Molecular Weight 253.02 g/mol [4][6]

Appearance
Typically an off-white to yellow

solid

Inferred from similar

compounds

SMILES

B(C1=C(C=C(C=C1)C(=O)OC(

C)C)--INVALID-LINK--[O-])

(O)O

[4]

| Storage | Store at 2-8°C or -20°C, sealed in dry conditions |[5][6] |

Synthesis and Purification
While 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is commercially available,

understanding its synthesis provides insight into potential impurities and informs quality control
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strategies. A plausible and robust laboratory-scale synthesis proceeds via a two-step sequence

starting from isopropyl 4-bromobenzoate.

Diagram 2: Synthetic and Characterization Workflow
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Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and characterization of the title

compound.

Experimental Protocol: Synthesis
Expertise & Rationale: This protocol employs a standard nitration followed by a palladium-

catalyzed Miyaura borylation. The borylation is a reliable method for converting aryl halides to

boronic esters. The final hydrolysis step unmasks the boronic acid. Each step requires careful

control of temperature and stoichiometry to minimize side reactions, such as over-nitration or

deborylation.

Step 1: Synthesis of Isopropyl 4-bromo-3-nitrobenzoate

Cool a stirred solution of concentrated sulfuric acid (50 mL) to 0°C in an ice-salt bath.

Slowly add isopropyl 4-bromobenzoate (10 g, 41.1 mmol) portion-wise, ensuring the

temperature remains below 5°C.

Prepare the nitrating mixture by slowly adding concentrated nitric acid (3.2 mL, ~74 mmol) to

concentrated sulfuric acid (10 mL) at 0°C.

Add the nitrating mixture dropwise to the solution from step 2 over 30 minutes, maintaining

the temperature below 5°C.

After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours. Monitor progress

by TLC (e.g., 20% EtOAc in hexanes).

Once the starting material is consumed, pour the reaction mixture slowly onto crushed ice

(~200 g) with vigorous stirring.

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the

filtrate is neutral, and dry under vacuum. The crude product can be purified by

recrystallization from ethanol.

Step 2: Synthesis of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid pinacol ester

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the isopropyl 4-bromo-3-

nitrobenzoate (5.0 g, 17.2 mmol), bis(pinacolato)diboron (B₂pin₂, 5.2 g, 20.6 mmol), and
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potassium acetate (KOAc, 5.1 g, 51.6 mmol).

Add anhydrous dioxane (60 mL).

Degas the mixture by bubbling with N₂ or Ar for 15 minutes.

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 630 mg,

0.86 mmol).

Heat the reaction mixture to 80-90°C and stir for 12-16 hours. Monitor by TLC or LC-MS.

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of

celite.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and

concentrate under reduced pressure.

Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 5-

15% ethyl acetate in hexanes).

Step 3: Hydrolysis to 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Dissolve the pinacol ester from Step 2 (e.g., 4.0 g) in a 4:1 mixture of THF and water (50

mL).

Add sodium periodate (NaIO₄, 1.5 equivalents) followed by 1N HCl (1.5 equivalents).

Stir the mixture vigorously at room temperature for 4-6 hours.

Extract the mixture with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

in vacuo to yield the final product. Further purification can be achieved by trituration with

hexanes or recrystallization if necessary.

Structural Elucidation and Spectroscopic
Characterization
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A multi-technique spectroscopic approach is essential for unambiguous structural confirmation

and is a hallmark of a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for confirming the precise arrangement of

atoms. For this molecule, ¹H NMR will confirm the presence and connectivity of the aromatic

and isopropyl protons. ¹³C NMR will verify the carbon skeleton. A solvent like DMSO-d₆ is often

chosen for its ability to dissolve polar analytes and to observe the exchangeable B(OH)₂

protons, which typically appear as a broad singlet.

Protocol: NMR Sample Preparation

Accurately weigh 5-10 mg of the dried compound.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in

a clean, dry NMR tube.

Cap the tube and gently agitate to ensure complete dissolution.

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.40 d 1H Ar-H (H3)

Ortho to both
nitro and
boronic acid
groups, highly
deshielded.

~8.25 dd 1H Ar-H (H5)

Ortho to

carbonyl, meta to

nitro group.

~7.95 d 1H Ar-H (H6)

Ortho to boronic

acid, meta to

nitro group.

~5.10 sept 1H -OCH(CH₃)₂

Isopropyl

methine proton,

split by 6 methyl

protons.

~1.35 d 6H -OCH(CH₃)₂

Isopropyl methyl

protons, split by

the methine

proton.

| Broad singlet | - | 2H | B(OH)₂ | Exchangeable protons of the boronic acid group. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~164.5 C=O (Ester)

~150.0 C-NO₂

~138.0 Ar-C

~135.0 Ar-C

~130.0 C-B (broad due to quadrupolar relaxation)

~125.0 Ar-C

~70.0 -OCH(CH₃)₂

| ~21.5 | -OCH(CH₃)₂ |

Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying key

functional groups. The spectrum for this compound should show characteristic absorptions for

the nitro, ester carbonyl, and boronic acid moieties. Attenuated Total Reflectance (ATR) is a

common, solvent-free technique for solid samples.

Table 4: Key IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type

3500-3200 (broad) O-H Stretch (Boronic acid)

~1725 C=O Stretch (Ester)

~1530 & ~1350 N-O
Asymmetric & Symmetric

Stretch (Nitro)

~1380 B-O Stretch (Boronic acid)

| ~1250 | C-O | Stretch (Ester) |

Mass Spectrometry (MS)
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Expertise & Rationale: MS provides the molecular weight of the compound, offering definitive

confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization

technique well-suited for this type of molecule, typically showing the [M-H]⁻ ion in negative

mode or [M+H]⁺ in positive mode.

Expected [M-H]⁻ (Negative Ion Mode): 252.07

Expected [M+Na]⁺ (Positive Ion Mode): 276.06

Reactivity Profile in Suzuki-Miyaura Coupling
The primary utility of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is in Suzuki-

Miyaura cross-coupling reactions.[1] The ortho-nitro group poses a significant steric challenge,

which can hinder the crucial transmetalation step of the catalytic cycle.[2][3]

Expertise & Rationale: Overcoming this steric hindrance requires judicious selection of the

palladium catalyst and ligand. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos)

or N-heterocyclic carbenes (NHCs) are highly effective.[2] These ligands promote the formation

of a coordinatively unsaturated palladium species that can more readily accommodate the

bulky boronic acid, thereby facilitating transmetalation. The choice of base and solvent is also

critical for an efficient reaction.[1]

Diagram 3: Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle for the Suzuki-Miyaura reaction, highlighting the transmetalation

step.
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Protocol: Optimized Suzuki-Miyaura Coupling
Trustworthiness: This protocol incorporates best practices for setting up an inert, anhydrous

reaction, which is critical for the stability and activity of the palladium catalyst.

To an oven-dried microwave vial or Schlenk flask, add 4-(Isopropoxycarbonyl)-2-
nitrophenylboronic acid (1.2 equiv.), the desired aryl halide (1.0 equiv.), and a suitable

base such as potassium phosphate (K₃PO₄, 3.0 equiv.).

Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g.,

Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in an anhydrous, degassed solvent

(e.g., dioxane or toluene).

Add the solvent to the main reaction vessel via syringe, followed by the catalyst solution.

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-

110°C) for the required time (2-24 hours).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like

ethyl acetate, and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Handling, Storage, and Safety
Expertise & Rationale: While a specific Safety Data Sheet (SDS) for this exact compound is not

widely available, data from structurally similar nitrophenylboronic acids can be used to establish

prudent handling practices.[7][8] Boronic acids, in general, are considered irritants.

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles,

chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical
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fume hood to avoid inhalation of dust.[7][8]

Storage: Store in a tightly sealed container in a cool, dry place, as recommended by

suppliers (2-8°C or -20°C).[5][6] Boronic acids can be susceptible to dehydration to form

boroxines, so keeping them dry is crucial for maintaining reactivity.

First Aid:

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical

attention.[7]

Skin Contact: Wash off immediately with soap and plenty of water.[7]

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

[8]

Conclusion
4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is a valuable, albeit challenging, building

block for organic synthesis. Its successful application hinges on a comprehensive

understanding of its physicochemical properties, structural features, and reactivity. The

characterization workflow detailed in this guide—combining spectroscopic analysis (NMR, IR,

MS), chromatographic purity assessment, and a well-defined reactivity profile—provides the

necessary framework for researchers to confidently integrate this reagent into their synthetic

programs. By employing optimized reaction conditions, particularly the use of sterically

demanding ligands in Suzuki-Miyaura couplings, the synthetic potential of this versatile

molecule can be fully realized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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